molecular formula C6H3Br2NO2 B186771 5,6-Dibromonicotinic acid CAS No. 29241-64-3

5,6-Dibromonicotinic acid

Cat. No.: B186771
CAS No.: 29241-64-3
M. Wt: 280.9 g/mol
InChI Key: ABBCIGFWDCOGEQ-UHFFFAOYSA-N
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Description

5,6-Dibromonicotinic acid is an organic compound with the chemical formula C6H3Br2NO2. It is a derivative of nicotinic acid, where two bromine atoms are substituted at the 5th and 6th positions of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromonicotinic acid typically involves the bromination of nicotinic acid. One common method includes the use of thionyl chloride and bromine in the presence of a catalytic amount of iron powder. The reaction is carried out by refluxing the mixture for about 6 hours, resulting in a high yield of the target product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dibromonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted nicotinic acid derivatives.
  • Coupled products with various organic groups attached to the pyridine ring.

Scientific Research Applications

5,6-Dibromonicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dibromonicotinic acid is not fully understood. it is believed to interact with various molecular targets through its bromine atoms, which can form strong bonds with other molecules. This interaction can influence the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 5,6-Dibromonicotinic acid is unique due to the presence of two bromine atoms, which significantly influence its reactivity and potential applications. The dual bromination allows for more diverse chemical modifications and interactions compared to its mono-brominated counterparts.

Properties

IUPAC Name

5,6-dibromopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBCIGFWDCOGEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358518
Record name 5,6-dibromonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29241-64-3
Record name 5,6-dibromonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dibromopyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of hydrogen bonding in the structural study of dihalonicotinic acids?

A1: Research suggests that hydrogen bonding plays a crucial role in determining the crystal structure of dihalonicotinic acids and their derivatives. Melting point trends within a series of trisubstituted pyridines (acids, amides, and picolines) led researchers to propose that intermolecular hydrogen bonding significantly influences the arrangement of molecules within the crystal lattice []. To confirm this hypothesis, crystal structure determinations were undertaken, specifically focusing on 5,6-dibromonicotinic acid and 5-bromo-6-chloronicotinic acid []. This understanding of intermolecular forces is essential for predicting and potentially manipulating the physical properties of these compounds.

Q2: How does the structure of this compound relate to its potential agricultural applications?

A2: While the provided research does not delve into specific biological activities, the synthesis of substituted phenyl esters of this compound suggests a targeted effort to explore its potential in agriculture []. Modifying the phenyl ring with various substituents allows for the fine-tuning of the compound's properties, such as its lipophilicity, electronic distribution, and steric hindrance. These factors can significantly influence the molecule's interaction with biological targets, ultimately affecting its efficacy as a potential herbicide, fungicide, or ascaricide []. Further research is needed to elucidate the structure-activity relationships and determine the specific agricultural applications where these derivatives might prove most effective.

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